1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane 1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
Brand Name: Vulcanchem
CAS No.: 86555-58-0
VCID: VC17022066
InChI: InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane

CAS No.: 86555-58-0

Cat. No.: VC17022066

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane - 86555-58-0

Specification

CAS No. 86555-58-0
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane
Standard InChI InChI=1S/C10H16O2/c1-9-5-3-8-10(2,12-8)6-4-7(9)11-9/h7-8H,3-6H2,1-2H3
Standard InChI Key FGJCSCMULIGNRD-UHFFFAOYSA-N
Canonical SMILES CC12CCC3C(O3)(CCC1O2)C

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named 1,6-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane, reflecting its tricyclic framework comprising a seven-membered ring fused to two smaller rings (a three-membered epoxide and a cyclopropane) . Its structure is defined by the following identifiers:

  • CAS Registry Number: 86555-58-0

  • EINECS Number: 289-242-8

  • SMILES Notation: C12(OC1CCC3(C)C(O3)CC2)C\text{C12(OC1CCC3(C)C(O3)CC2)C}

  • InChI Key: FGJCSCMULIGNRD-UHFFFAOYSA-N\text{FGJCSCMULIGNRD-UHFFFAOYSA-N}

Structural Elucidation

The molecule features a bicyclo[7.1.0] backbone with two oxygen atoms integrated into a 5,10-dioxatricyclo system. Key structural attributes include:

  • A strained cyclopropane ring fused to a seven-membered oxepane ring.

  • Two methyl groups at positions 1 and 6, conferring steric and electronic effects .

  • Mixed stereochemistry, as the compound lacks defined stereocenters.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H16O2\text{C}_{10}\text{H}_{16}\text{O}_2
Molecular Weight168.23 g/mol
XLogP31.7 (estimated)

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of 1,6-dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane typically involves multi-step organocatalytic strategies. A prominent route utilizes nucleophilic cyclodimerization of epoxide precursors under mild conditions. For example, trifluoroacetophenone-catalyzed epoxidation of alkenes with H2O2\text{H}_2\text{O}_2 has been reported to yield similar tricyclic epoxides in high yields .

Mechanistic Insights

The formation of the tricyclic framework likely proceeds via:

  • Epoxidation: Introduction of oxygen atoms to a diene precursor.

  • Cyclization: Intramolecular nucleophilic attack, forming the cyclopropane and oxepane rings .

  • Methylation: Post-cyclization alkylation to install methyl groups.

Physicochemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from analogous structures:

  • Solubility: Expected to be lipophilic due to the hydrocarbon backbone (LogP ≈ 1.7) .

  • Stability: The strained epoxide and cyclopropane rings may render the compound sensitive to heat and nucleophiles .

  • Spectroscopic Data: Similar tricyclic epoxides exhibit 1H^1\text{H} NMR signals between 1.0–3.0 ppm (alkyl protons) and 3.0–4.0 ppm (epoxide protons) .

Related Compounds

Table 2: Structurally Analogous Compounds

Compound NameMolecular FormulaKey Differences
5,10-Dioxatricyclo[7.1.0.04,6]decaneC8H12O2\text{C}_8\text{H}_{12}\text{O}_2Lacks methyl groups
8-Oxabicyclo[5.1.0]octaneC7H12O\text{C}_7\text{H}_{12}\text{O}Simpler bicyclic structure

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